molecular formula C8H9ClN2O3 B2664306 ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1197231-79-0

ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2664306
CAS No.: 1197231-79-0
M. Wt: 216.62
InChI Key: HWCYYHUYDPBNFO-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorocarbonyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by chlorination and esterification steps. The reaction conditions often require the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial to optimize the production process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.

    Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or water.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazole derivatives.

    Ester hydrolysis: Formation of 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

    Oxidation and reduction: Formation of various oxidized or reduced pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-methyl-1H-pyrazole-3-carboxylate: Lacks the chlorocarbonyl group, resulting in different reactivity and applications.

    5-(Chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.

    1-Methyl-1H-pyrazole-3-carboxylic acid: Lacks both the chlorocarbonyl and ethyl ester groups, leading to different chemical properties and uses.

Properties

IUPAC Name

ethyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)5-4-6(7(9)12)11(2)10-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCYYHUYDPBNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197231-79-0
Record name ethyl 5-(carbonochloridoyl)-1-methyl-1H-pyrazole-3-carboxylate
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